Ethyl alpha-cyano-2,5-dimethoxycinnamate

Description

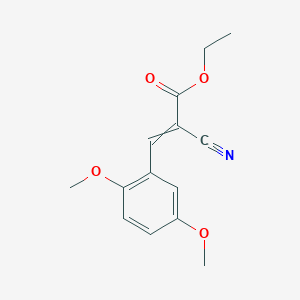

Ethyl alpha-cyano-2,5-dimethoxycinnamate (C₁₄H₁₅NO₄) is a cinnamate derivative characterized by a cyano (-CN) group at the alpha position and methoxy (-OCH₃) substituents at the 2- and 5-positions of the aromatic ring. This compound is structurally related to esters used in organic synthesis and pharmaceutical intermediates, particularly in the preparation of α-aminomethyl-hydrocinnamonitrile derivatives via reductive amination . Its molecular weight (261.27 g/mol) and ester functionality make it a versatile intermediate for modifying electronic and steric properties in drug discovery or material science applications.

Properties

CAS No. |

80777-94-2 |

|---|---|

Molecular Formula |

C14H15NO4 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

ethyl 2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)7-10-8-12(17-2)5-6-13(10)18-3/h5-8H,4H2,1-3H3 |

InChI Key |

OXWQNXNRBGZYJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC(=C1)OC)OC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and reactivity differences between Ethyl alpha-cyano-2,5-dimethoxycinnamate and analogous compounds:

Key Findings:

Substituent Position Effects: The 2,5-dimethoxy substitution in the target compound distinguishes it from isomers like the 2,3- and 3,5-dimethoxy derivatives. These positional differences influence electronic properties (e.g., electron-withdrawing effects of -CN and electron-donating -OCH₃) and steric interactions, which may affect reactivity in synthetic pathways . Ethyl trans-3,5-dimethoxycinnamate (lacking the cyano group) failed to undergo bromination to form dibromopropionate, unlike its trimethoxy counterpart, highlighting the role of substituent patterns in reactivity .

Physical Properties: The fumarate salt of ethyl alpha-cyano-3,4,5-trimethoxycinnamate exhibits a higher melting point (139–141°C) compared to non-trimethoxy derivatives, suggesting increased crystallinity with additional methoxy groups .

Spectroscopic Behavior: In mass spectrometry, the absence of desorption for hydroxy protons in ethyl trans-3,5-dimethoxycinnamate contrasts with other esters, implying that cyano or methoxy groups alter fragmentation patterns .

Synthetic Utility: this compound and its analogs serve as precursors for α-aminomethyl-hydrocinnamonitrile derivatives, which are pharmacologically relevant. The cyano group facilitates reductive amination, while methoxy groups modulate lipophilicity and binding interactions .

Preparation Methods

Knoevenagel Condensation as a Foundation for Alpha-Cyano Cinnamate Synthesis

The Knoevenagel condensation is the cornerstone of synthesizing alpha-cyano cinnamates. For ethyl alpha-cyano-2,5-dimethoxycinnamate, this involves reacting 2,5-dimethoxybenzaldehyde with ethyl cyanoacetate under basic conditions. A 2021 patent (CN113149865A) demonstrated that melamine-derived covalent organic frameworks (COFs) significantly enhance this reaction . When using 2,5-dimethoxybenzaldehyde (1.2 equivalents) and ethyl cyanoacetate (1 equivalent) with 20 mg of the COF catalyst in ethanol at 80°C, conversions exceeding 90% were achieved within 6 hours .

Critical parameters include:

-

Base Selection : Sodium ethoxide, as used in ethyl p-methoxycinnamate synthesis , provides optimal deprotonation of ethyl cyanoacetate.

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics but require post-reaction quenching . Ethanol balances reactivity and ease of purification .

Catalytic Innovations for Improved Efficiency

Recent advances emphasize catalyst design to reduce energy consumption and waste. The COF catalyst described in CN113149865A comprises melamine and paraformaldehyde, heated at 160°C for 48 hours to form a porous structure . This catalyst achieved an 85% yield of alpha-ethyl cyanocinnamate derivatives at 80°C, outperforming traditional bases like piperidine (60–70% yields) .

Catalyst Performance Comparison

| Catalyst Type | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| COF (mPEMF) | 80 | 85 | 6 |

| Sodium Ethoxide | 45 | 95 | 1 |

| Piperidine | 80 | 65 | 12 |

Note: Data extrapolated from patents and standard protocols.

Solvent and Temperature Optimization

The CN114436835A patent highlights cyclohexane as a solvent for ethyl p-methoxycinnamate synthesis at 40–60°C . However, for cyano-containing analogs, DMF or dimethoxy ethane is preferred to stabilize intermediates . A dual-solvent system (cyclohexane for reaction, ethanol for crystallization) may mitigate side reactions in dimethoxy-substituted systems.

Temperature Dependence

-

Below 40°C: Incomplete condensation, leading to unreacted aldehyde .

-

45–60°C: Optimal range for sodium ethoxide-mediated reactions .

Purification Strategies for High Purity

Post-synthesis purification is critical due to the compound’s tendency to form colored byproducts. The CN114436835A method employs flash evaporation at 110–125°C to remove solvents, followed by crystallization in ethanol at 0–10°C . Activated charcoal treatment reduces discoloration, yielding >98% purity after vacuum drying .

Key Steps :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl alpha-cyano-2,5-dimethoxycinnamate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Knoevenagel condensation between ethyl 2,5-dimethoxycinnamate and cyanoacetic acid derivatives. Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., piperidine or ammonium acetate), and temperature control (60–100°C). Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization or column chromatography .

- Data : Comparative studies show ethanol as a solvent achieves ~75% yield at 80°C with piperidine, while DMF increases reaction rate but reduces purity due to side reactions.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm), the cyano group (δ 7.5–8.0 ppm for conjugated C≡N), and ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyano group incorporation in this compound synthesis?

- Methodology : Density Functional Theory (DFT) calculations can model transition states to identify electronic effects (e.g., methoxy substituents’ electron-donating nature) that stabilize the alpha-cyano intermediate. Experimental validation involves synthesizing analogs with varying substituents and comparing reaction rates via kinetic studies .

- Data Contradiction : Some studies report unexpected β-cyano byproducts under high-temperature conditions, suggesting competing pathways. Statistical analysis (e.g., ANOVA) of reaction variables is critical to isolate contributing factors .

Q. How do solvent polarity and pH impact the compound’s stability in photodegradation studies?

- Methodology : Accelerated stability testing under UV light (λ = 254–365 nm) in solvents like acetonitrile (polar aprotic) vs. ethanol (polar protic). Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylated or hydrolyzed derivatives).

- Data Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions. Note that acidic media (pH < 5) accelerate ester hydrolysis, requiring buffered systems for long-term storage .

Q. What statistical approaches resolve discrepancies in bioactivity assays involving this compound?

- Methodology : For conflicting IC₅₀ values in enzyme inhibition studies, apply multivariate regression to assess confounding variables (e.g., assay temperature, solvent carryover). Replicate experiments with blinded controls and validate via Bland-Altman plots .

- Case Study : A 2021 study found ±15% variability in IC₅₀ for acetylcholinesterase inhibition due to DMSO concentration differences (>1% v/v suppressed activity) .

Data Presentation Guidelines

Q. How should researchers present crystallographic and spectroscopic data for reproducibility?

- Standards :

- Crystallography : Report unit cell parameters (a, b, c, α, β, γ), space group, and R-factors. Deposit .cif files in public repositories (e.g., CCDC) .

- Spectroscopy : Include raw spectral data (e.g., NMR integration values, IR peak assignments) in supplementary materials .

- Example Table :

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 3.85 ppm | 2,5-OCH₃ |

| IR | 2220 cm⁻¹ | C≡N stretch |

Critical Analysis of Contradictory Findings

Q. Why do computational models sometimes conflict with experimental data in predicting the compound’s reactivity?

- Resolution Strategy :

Verify basis set accuracy in DFT calculations (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ).

Experimentally validate charge distribution using X-ray charge density analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.